molecular formula C27H41NO8 B10828704 Latanoprostene Bunod CAS No. 1262218-38-1

Latanoprostene Bunod

货号: B10828704
CAS 编号: 1262218-38-1
分子量: 507.6 g/mol
InChI 键: LOVMMUBRQUFEAH-UIEAZXIASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions

Latanoprostene bunod undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: For oxidation reactions.

    Acids or bases: For hydrolysis reactions.

Major Products Formed

The major products formed from the hydrolysis of this compound are latanoprost acid and butanediol mononitrate .

科学研究应用

Comparative Studies

Recent studies have demonstrated that latanoprostene bunod is more effective than traditional treatments such as timolol maleate and latanoprost. For instance, a comparative study showed that after three months of treatment, this compound resulted in the highest reduction in IOP compared to both timolol and latanoprost .

Table 1: IOP Reduction Comparisons

TreatmentIOP Reduction (mm Hg)Study Duration
This compound2.5 ± 3.33 months
Timolol Maleate1.8 ± 2.93 months
Latanoprost2.0 ± 3.03 months

Long-term Efficacy

A two-year retrospective study indicated that patients using this compound experienced significant IOP reductions over time, with an average decrease of approximately 2.5 mm Hg after long-term use . In refractory glaucoma cases, adjunctive use of this compound showed statistically significant IOP reductions at various follow-up intervals (3, 6, and 12 months), highlighting its effectiveness as an additive therapy for patients on maximal medical therapy .

Safety Profile

This compound has been generally well-tolerated among patients. Common adverse effects include ocular hyperemia and discomfort, similar to those observed with other prostaglandin analogs . A notable aspect of its safety profile is the absence of significant teratogenic effects in animal studies, although caution is advised during pregnancy due to observed fetal anomalies in some animal models .

Case Studies

  • Case Study of Long-term Use :
    • Patient Demographics : A cohort of 56 patients prescribed this compound.
    • Findings : The mean baseline IOP was reduced from 16.2 mm Hg to 13.7 mm Hg after treatment.
    • : The majority of patients (60%) achieved an IOP reduction of at least 2 mm Hg, indicating clinically meaningful outcomes .
  • Adjunctive Therapy in Refractory Glaucoma :
    • Patient Cohort : 33 patients on multiple glaucoma medications.
    • Results : Statistically significant IOP reductions were observed at all follow-up points, with the most substantial decrease noted at the 12-month mark.
    • Clinical Significance : this compound may serve as an effective adjunctive therapy for patients with refractory cases .

Future Implications

Given its superior efficacy and manageable safety profile, this compound holds promise as a first-line therapy for managing open-angle glaucoma and ocular hypertension. Future research should focus on larger-scale studies to further validate its effectiveness compared to existing therapies and explore its potential applications in other ocular conditions.

生物活性

Latanoprostene bunod (LBN) is a novel ophthalmic solution approved for the treatment of open-angle glaucoma and ocular hypertension. It functions as a nitric oxide (NO)-donating prodrug of latanoprost, a prostaglandin analog. The compound is designed to lower intraocular pressure (IOP) through dual mechanisms: enhancing aqueous humor outflow via the uveoscleral pathway and facilitating outflow through the trabecular meshwork via the release of NO.

This compound is hydrolyzed in the eye to produce two active metabolites:

  • Latanoprost Acid : A potent FP receptor agonist that increases matrix metalloproteinases (MMPs), promoting extracellular matrix remodeling and enhancing aqueous humor outflow.
  • Butanediol Mononitrate : This component is further metabolized to release nitric oxide, which relaxes the trabecular meshwork and Schlemm's canal, improving conventional outflow pathways .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy and safety of LBN in lowering IOP compared to other treatments:

  • Comparative Studies : In a study comparing LBN with timolol maleate and latanoprost, LBN demonstrated superior efficacy in reducing IOP over three months, achieving greater reductions than both alternatives .
  • Long-term Efficacy : A one-year study involving Japanese subjects indicated that LBN maintained significant IOP reductions (22.0% and 19.5% from baseline) throughout the treatment period, with a high completion rate of 93.1% among participants .
  • Pooled Analysis : A pooled analysis from two phase 3 trials showed that LBN provided greater IOP-lowering effects compared to timolol, especially during nocturnal measurements, highlighting its potential as a preferred first-line therapy for managing glaucoma .

Safety Profile

This compound has been shown to have a manageable safety profile. Common adverse effects include:

  • Conjunctival hyperemia
  • Growth of eyelashes
  • Eye irritation
  • Eye pain

In long-term studies, only 9% of subjects experienced increased iris pigmentation, which is consistent with other prostaglandin analogs .

Summary of Key Findings

Study TypeDurationParticipantsIOP ReductionSafety Profile
Comparative Study3 monthsN/ASuperior to timolol and latanoprostManageable adverse effects
Long-term Safety Study1 year13022.0% (study eyes)Few serious AEs
Pooled Analysis12 monthsN/AGreater than timolol, especially nocturnallyComparable to other PGAs

Case Studies and Observations

In clinical practice, LBN has been observed to effectively manage IOP in various demographics, including elderly patients and those with comorbid conditions. The dual mechanism of action not only addresses IOP but may also enhance patient adherence due to its once-daily dosing regimen.

属性

IUPAC Name

4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVMMUBRQUFEAH-UIEAZXIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027765
Record name Latanoprostene bunod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Open-angle glaucoma (OAG) is a medical condition that is associated with progressive visual field damage and the loss of vision. Occular hypertension (OHT) is considered a key risk factor for OAG and reducing intraocular pressure (IOP) and being able to maintain unique and appropriate target IOPs for various different patients having OHT can delay or prevent the onset of primary OAG or slow the disease progression of established glaucoma. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through a) the trabecular meshwork (TM) and Schlemm's canal (SC) in what is called the conventional pathway, and b) the uveoscleral pathway via the ciliary muscle/choroid/sclera in what is refered to as the unconventional pathway. In patients with OHT or OAG there is increased resistance to aqueous humor outflow by way of the TM/SC pathway, which causes increased IOP. This increase in IOP is believed to be the cause of mechanical stress on the posterior structures of the eye which can result in the dysfunction of optic nerve fibers and the destruction of retinal ganglion cells - all of which ultimately contributes to vision loss. As there is no cure for glaucoma, therapeutic management is predominantly focused on minimizing disease progression and clinical sequelae via the reduction and maintainenance of appropriate target IOPs. Subsequently, latanoprostene bunod is thought to lower intraocular pressure via a dual mechanism of action since the medication is metabolized into two relevant moieties upon administration: (1) latanoprost acid, and (2) butanediol mononitrate. As a prostaglandin F2-alpha analog, the latanoprost acid moiety operates as a selective PGF2-alpha (FP) receptor agonist. Since FP receptors occur in the ciliary muscle, ciliary epithelium, and sclera the latanoprost acid moiety primarily acts in the uveoscleral pathway where it increases the expression of matrix metalloproteinases (MMPs) like MMP-1, -3, and -9 which promote the degradation of collagen types I, III, and IV in the longitudinal bundles of the ciliary musicle and surrounding sclera. The resultant extracellular matrix remodeling of the ciliary muscle consequently produces reduced outflow resistance via increased permeability and increased aqueous humor outflow through the uveoscleral route. Conversely, the butanediol mononitrate undergoes further metabolism to NO and an inactive 1,4-butanediol moiety. As a gas that can freely diffuse across plasma membranes, it is proposed that the relaxing effect of NO to induce reductions in the cell volume and contractility of vascular smooth muscle like cells is dependant upon activation of the sGC/cGMP/PKG cascade pathway. NO released from butanediol mononitrate consequently enters the cells of the TM and inner wall of SC, causing decreases in myosin light chain-2 phosphorylation, increased phosphorylation of large-conductance calcium-activated potassium (BKCa) channels, and a subsequent efflux of potassium ions through such BKCa channels. All of these changes serve to decrease the cell contractility and volume, as well as to rearrange the actin cytoskeleton of the TM and SC cells. These biomechanical changes ultimately allow for enhanced conventional outflow of aqueous humor.
Record name Latanoprostene bunod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

860005-21-6
Record name Latanoprostene bunod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860005-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latanoprostene BUNOD [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860005216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latanoprostene bunod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Latanoprostene bunod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenyl-pentyl] cyclopentyl]hept-5-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROSTENE BUNOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6393O0922
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。